(2R)-2,3-bis(sulfanyl)propan-1-ol
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Overview
Description
(2R)-2,3-bis(sulfanyl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as threo-1,2-dimercaptopropane-1,3-diol (TDM) and has been extensively studied for its potential use in treating heavy metal poisoning.
Mechanism Of Action
The mechanism of action of (2R)-2,3-bis(sulfanyl)propan-1-ol involves the formation of stable complexes with heavy metals. (2R)-2,3-bis(sulfanyl)propan-1-ol has two thiol groups that can bind to heavy metals through a process known as chelation. The resulting complexes are stable and can be excreted from the body through urine or feces.
Biochemical And Physiological Effects
(2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to have several biochemical and physiological effects. It can increase the excretion of heavy metals, reduce oxidative stress, and improve liver and kidney function. (2R)-2,3-bis(sulfanyl)propan-1-ol has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating other diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2R)-2,3-bis(sulfanyl)propan-1-ol is its ability to chelate heavy metals, making it a useful tool in studying heavy metal toxicity. However, (2R)-2,3-bis(sulfanyl)propan-1-ol has some limitations in lab experiments. It can interfere with some analytical methods, such as atomic absorption spectroscopy, and can also bind to other metals in the sample, leading to false results.
Future Directions
There are several future directions for (2R)-2,3-bis(sulfanyl)propan-1-ol research. One area of interest is its potential use in treating other diseases such as Alzheimer's and Parkinson's. (2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating these diseases. Another area of interest is the development of new chelating agents that are more effective and have fewer side effects than (2R)-2,3-bis(sulfanyl)propan-1-ol.
Conclusion:
(2R)-2,3-bis(sulfanyl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential use in treating heavy metal poisoning and has several biochemical and physiological effects. (2R)-2,3-bis(sulfanyl)propan-1-ol has some advantages and limitations in lab experiments, and there are several future directions for research in this area.
Synthesis Methods
(2R)-2,3-bis(sulfanyl)propan-1-ol can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,3-epithiopropanol and sodium sulfide. This reaction results in the formation of (2R)-2,3-bis(sulfanyl)propan-1-ol with a yield of approximately 80%. Other methods include the reaction between 2,3-epithiopropanol and hydrogen sulfide and the reaction between 1,2-dibromo-3-chloropropane and sodium hydrosulfide.
Scientific Research Applications
(2R)-2,3-bis(sulfanyl)propan-1-ol has been extensively studied for its potential use in treating heavy metal poisoning. It works by binding to heavy metals such as mercury, lead, and arsenic and forming stable complexes that can be excreted from the body. (2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to be effective in treating acute and chronic poisoning caused by these heavy metals.
properties
CAS RN |
16495-08-2 |
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Product Name |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
Molecular Formula |
C3H8OS2 |
Molecular Weight |
124.23 g/mol |
IUPAC Name |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |
InChI Key |
WQABCVAJNWAXTE-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CS)S)O |
SMILES |
C(C(CS)S)O |
Canonical SMILES |
C(C(CS)S)O |
synonyms |
1-Propanol, 2,3-dimercapto-, (R)- |
Origin of Product |
United States |
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